

Spectroscopic and Synthetic Profile of N-(7-Octynyl)phthalimide: A Technical Guide

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Compound of Interest

Compound Name: 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for N-(7-octynyl)phthalimide. Due to the absence of published experimental data for this specific molecule in the searched literature, the spectroscopic data presented herein is based on established principles and analysis of structurally related compounds. This document offers a robust framework for the synthesis, characterization, and utilization of this compound in research and development.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N-(7-octynyl)phthalimide. These predictions are derived from the known spectral characteristics of the phthalimide moiety and terminal alkynes.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.85	m	2H	Aromatic H
~7.73	m	2H	Aromatic H
~3.70	t	2H	N-CH ₂ -
~2.18	td	2H	-CH ₂ -C≡
~1.94	t	1H	≡C-H
~1.69	p	2H	N-CH ₂ -CH ₂ -
~1.50	m	2H	-CH ₂ -CH ₂ -C≡
~1.38	m	4H	-(CH ₂) ₂ -

Solvent: CDCl₃. The chemical shifts for the phthalimide protons are based on known data for N-alkyl phthalimides. The shifts for the octynyl chain are predicted based on standard values for alkyl chains and terminal alkynes.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~168.4	C=O
~134.0	Aromatic C
~132.1	Aromatic C (quaternary)
~123.2	Aromatic C
~84.1	-C≡CH
~68.5	-C≡CH
~37.8	N-CH ₂ -
~28.2	-CH ₂ -
~28.1	-CH ₂ -
~28.0	-CH ₂ -
~26.1	-CH ₂ -
~18.3	-CH ₂ -

Solvent: CDCl₃. The chemical shifts for the phthalimide carbons are based on known data. The shifts for the octynyl chain are predicted based on standard values for alkyl chains and terminal alkynes.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Sharp	≡C-H stretch
~2930, 2860	Medium	C-H stretch (alkyl)
~2120	Weak, Sharp	C≡C stretch
~1770, 1715	Strong	C=O stretch (imide, asymmetric and symmetric)
~1465, 1395	Medium	C-H bend (alkyl)
~720	Strong	Aromatic C-H bend

The characteristic imide carbonyl stretches and the terminal alkyne C-H and C≡C stretches are the key diagnostic peaks.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
255.12	[M] ⁺ (Molecular Ion)
160.04	[M - C ₇ H ₁₁] ⁺ (Phthalimide fragment)
148.04	[C ₈ H ₄ O ₂ N] ⁺
130.04	[C ₈ H ₄ O ₂] ⁺
104.03	[C ₇ H ₄ O] ⁺
76.03	[C ₆ H ₄] ⁺

Calculated for C₁₆H₁₇NO₂. The fragmentation pattern is expected to show a prominent peak for the phthalimide cation.

Experimental Protocols

Synthesis of N-(7-octynyl)phthalimide (Gabriel Synthesis)

This procedure is a general method adapted for the synthesis of N-(7-octynyl)phthalimide.

Materials:

- Potassium phthalimide
- 8-Bromooct-1-yne
- N,N-Dimethylformamide (DMF), anhydrous
- Dichloromethane
- Water
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate

Procedure:

- To a solution of potassium phthalimide (1.0 equivalent) in anhydrous DMF, add 8-bromooct-1-yne (1.1 equivalents).
- Stir the reaction mixture at 80-90 °C under a nitrogen atmosphere for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous mixture with dichloromethane (3 x volumes).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(7-octynyl)phthalimide as a solid.

Spectroscopic Characterization

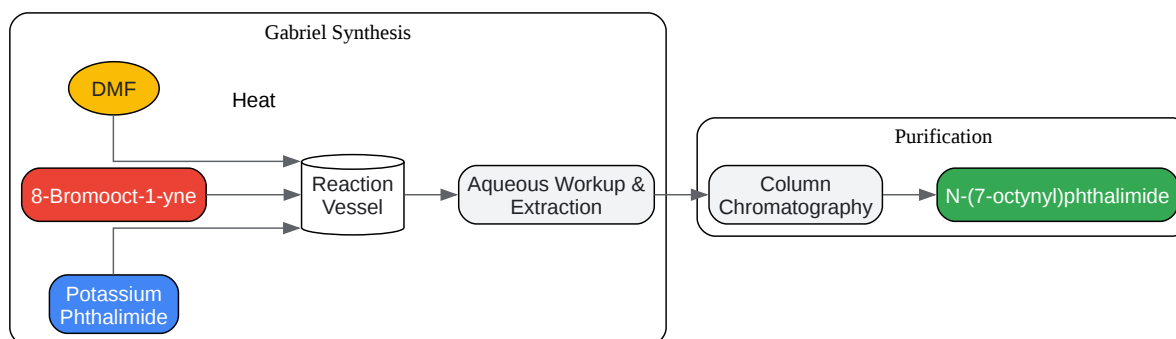
Nuclear Magnetic Resonance (NMR) Spectroscopy ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.[1] The sample would be dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer.[2] The solid sample can be analyzed as a KBr pellet or a thin film evaporated from a solvent.[3][4] The spectrum would be recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS) The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source.[5][6] The sample would be introduced via direct infusion or after separation by gas chromatography. The data would be acquired in the positive ion mode, and the mass-to-charge ratio (m/z) of the ions would be determined.[5][6]

Visualizations

The following diagram illustrates the synthetic workflow for N-(7-octynyl)phthalimide.



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Caption: Synthetic workflow for N-(7-octynyl)phthalimide via Gabriel synthesis.

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